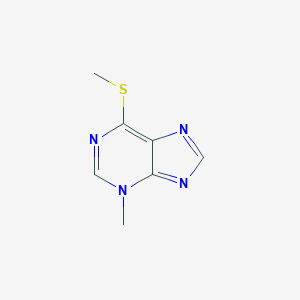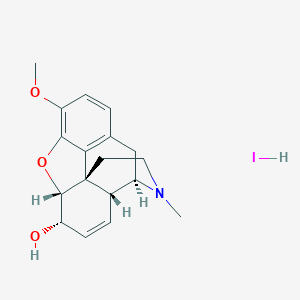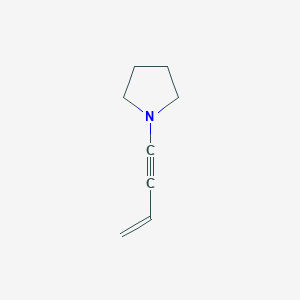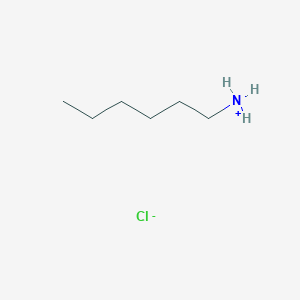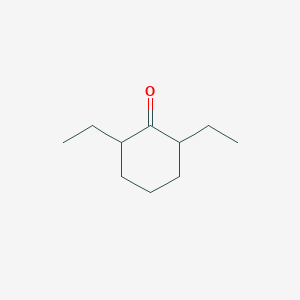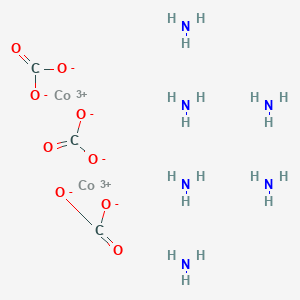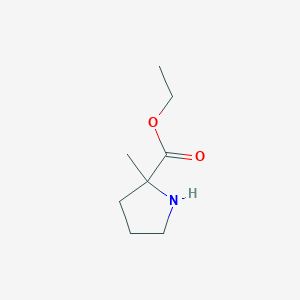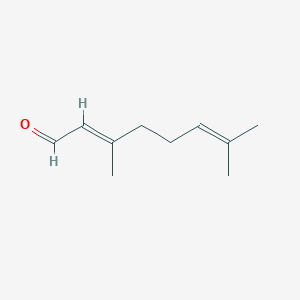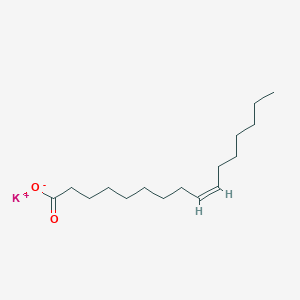
Potassium (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (Z)-hexadec-9-enoate is a potassium salt of the fatty acid, palmitoleic acid. It is a white, odorless, and water-soluble powder that has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of potassium (Z)-hexadec-9-enoate is not fully understood. However, it has been suggested that it works by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the inflammatory response.
Biochemische Und Physiologische Effekte
Potassium (Z)-hexadec-9-enoate has been found to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria and fungi, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been found to have a protective effect on the liver and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using potassium (Z)-hexadec-9-enoate in lab experiments is its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms. However, one of the limitations of using potassium (Z)-hexadec-9-enoate is its solubility. It is only soluble in water at a certain pH, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of potassium (Z)-hexadec-9-enoate. One area of research is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is the study of its effect on cancer cells and its potential use in cancer therapy. Additionally, the use of potassium (Z)-hexadec-9-enoate in the synthesis of nanoparticles is an area of interest for future research.
Synthesemethoden
Potassium (Z)-hexadec-9-enoate can be synthesized by reacting palmitoleic acid with potassium hydroxide. The reaction results in the formation of the potassium salt of palmitoleic acid, which is potassium (Z)-hexadec-9-enoate. This synthesis method is a simple and efficient way to obtain potassium (Z)-hexadec-9-enoate.
Wissenschaftliche Forschungsanwendungen
Potassium (Z)-hexadec-9-enoate has various applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer properties. It has also been used in the synthesis of nanoparticles and in the study of membrane biophysics.
Eigenschaften
CAS-Nummer |
18175-44-5 |
|---|---|
Produktname |
Potassium (Z)-hexadec-9-enoate |
Molekularformel |
C16H29KO2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
potassium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; |
InChI-Schlüssel |
MHUCSRUPTZFQQD-CFYXSCKTSA-M |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Andere CAS-Nummern |
18175-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
